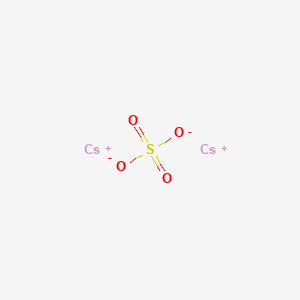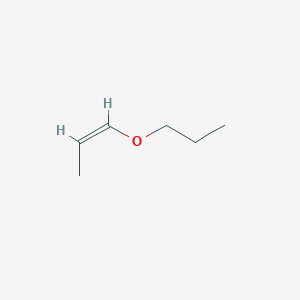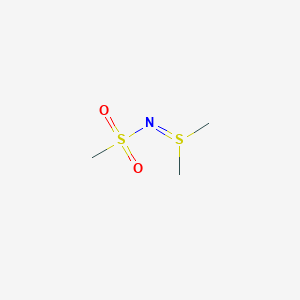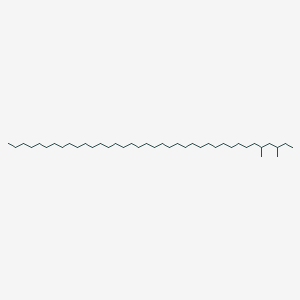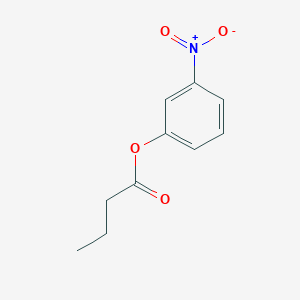
(3-Nitrophenyl) butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrophenyl) butanoate is a chemical compound that is used in scientific research for various purposes. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
(3-Nitrophenyl) butanoate is hydrolyzed by esterases to produce (3-nitrophenol) and butanoic acid. The hydrolysis reaction is used to study the kinetics of esterase-catalyzed reactions. The (3-nitrophenol) produced in the reaction can be monitored spectrophotometrically to determine the rate of the reaction.
Efectos Bioquímicos Y Fisiológicos
(3-Nitrophenyl) butanoate has no known biochemical or physiological effects in living organisms. It is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Nitrophenyl) butanoate in lab experiments is that it is a model compound for studying enzyme-substrate interactions. It is also relatively easy to synthesize and purify. However, one limitation is that it has no known physiological or biochemical effects in living organisms, which limits its applications in certain areas of research.
Direcciones Futuras
For (3-Nitrophenyl) butanoate research include studying its applications in the development of new enzyme inhibitors and studying its interactions with different types of esterases. Additionally, further research can be conducted to determine its potential applications in drug discovery and development.
Conclusion:
In conclusion, (3-Nitrophenyl) butanoate is a chemical compound that is widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of (3-Nitrophenyl) butanoate in various areas of research.
Métodos De Síntesis
(3-Nitrophenyl) butanoate is synthesized using a reaction between 3-nitrophenol and butanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(3-Nitrophenyl) butanoate is used in scientific research for various purposes such as enzyme assays, substrate for esterases, and as a model compound for studying enzyme-substrate interactions. It is also used for studying the kinetics of esterase-catalyzed hydrolysis reactions.
Propiedades
Número CAS |
14617-97-1 |
|---|---|
Nombre del producto |
(3-Nitrophenyl) butanoate |
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
(3-nitrophenyl) butanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-4-10(12)15-9-6-3-5-8(7-9)11(13)14/h3,5-7H,2,4H2,1H3 |
Clave InChI |
RANXQNXWSFGIES-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
SMILES canónico |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



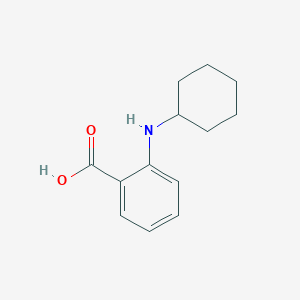

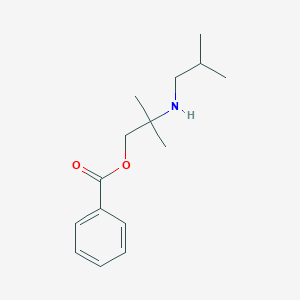

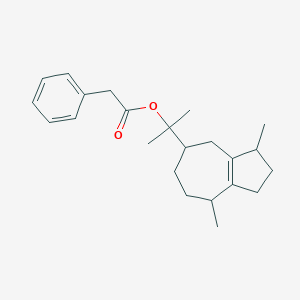


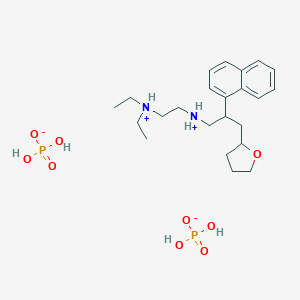
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
